

Trachelanthamine: A Technical Guide to its Discovery, Origin, and Properties

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Compound of Interest

Compound Name: *Trachelanthamine*

Cat. No.: *B078425*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid, **Trachelanthamine**. It details the historical discovery and natural origin of the compound, its biosynthetic pathway, and established protocols for its isolation and chemical synthesis. The guide also presents a consolidated summary of its physicochemical and spectral properties, and an exploration of its biological activities, with a focus on its hypotensive effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds known for their presence in various plant species and their diverse biological activities. This guide delves into the core aspects of **Trachelanthamine**, from its initial discovery to its chemical and biological characteristics, providing a technical foundation for professionals in the field.

Discovery and Origin

The discovery of **Trachelanthamine** is attributed to the Russian chemist G. P. Menshikov. In the mid-1930s, Menshikov and his colleagues were investigating the alkaloidal constituents of

various plants. Their work on *Trachelanthus korolkowii*, a plant species belonging to the Boraginaceae family, led to the isolation of two new diastereomeric alkaloids:

Trachelanthamine and viridiflorine.

Natural Source:

- Primary Source: *Trachelanthus korolkowii* (Family: Boraginaceae)
- Other Reported Sources: **Trachelanthamine** and its N-oxide form, Trachelanthine, have been reported in various other species of the Boraginaceae family.

Physicochemical and Spectral Data

A summary of the key quantitative data for **Trachelanthamine** is presented in the table below for easy reference and comparison.

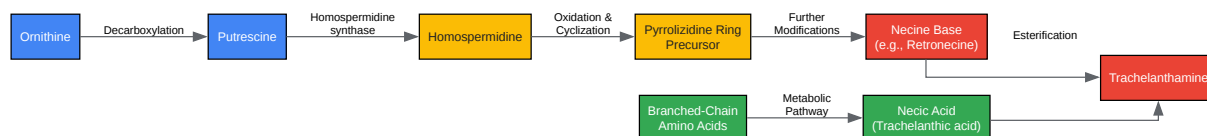
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₇ NO ₄	PubChem[1]
Molecular Weight	285.38 g/mol	PubChem[1]
CAS Registry Number	14140-18-2	NIST[2]
IUPAC Name	[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate	PubChem[1]
Appearance	Crystalline solid (typical for alkaloids)	Inferred
Solubility	Soluble in polar organic solvents like methanol and chloroform.	Inferred from isolation protocols[3]

Spectral Data Summary:

Spectral Technique	Key Observations
¹ H NMR	The ¹ H NMR spectrum of Trachelanthamine is expected to show characteristic signals for the pyrrolizidine core, the ester linkage, and the necic acid moiety, including signals for methyl, methylene, and methine protons. Specific peak assignments require experimental data.
¹³ C NMR	The ¹³ C NMR spectrum would display resonances corresponding to the 15 carbon atoms of the Trachelanthamine molecule, including signals for the carbonyl carbon of the ester group, and the carbons of the pyrrolizidine ring system and the necic acid side chain.
Mass Spectrometry	The mass spectrum of Trachelanthamine would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the pyrrolizidine ring, providing structural information. A common fragment observed for pyrrolizidine alkaloids is at m/z 83, corresponding to the pyrrolizidine core.

Biosynthesis of Trachelanthamine

Trachelanthamine, as a pyrrolizidine alkaloid, is biosynthesized in plants from amino acid precursors. The biosynthesis of the necine base, the core pyrrolizidine structure, starts with the amino acid ornithine. The pathway involves the formation of putrescine and subsequently homospermidine, which then undergoes cyclization and a series of enzymatic modifications to form the characteristic bicyclic pyrrolizidine ring system. The necic acid portion of **Trachelanthamine** is derived from branched-chain amino acids.



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Caption: Biosynthetic pathway of **Trachelanthamine**.

Experimental Protocols

Isolation of Trachelanthamine from *Trachelanthus korolkowii*

The following is a generalized protocol for the isolation of **Trachelanthamine** from its natural source, based on common methods for pyrrolizidine alkaloid extraction.^{[3][4][5]}

Materials:

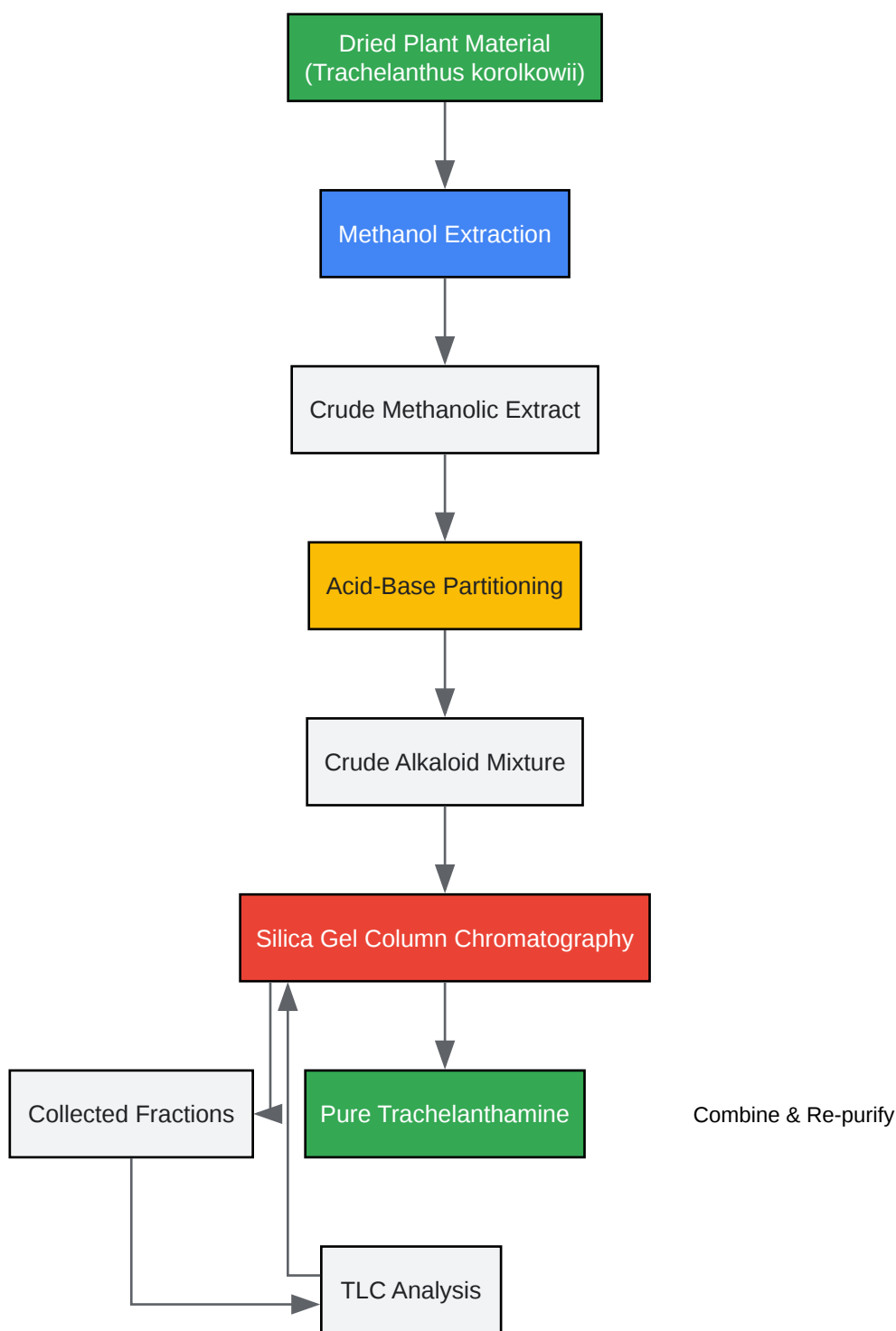
- Dried and powdered aerial parts of *Trachelanthus korolkowii*
- Methanol
- Chloroform
- 2% Sulfuric acid
- Ammonia solution
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)
- Rotary evaporator

- Chromatography columns
- TLC plates and developing chamber
- Standard analytical equipment (balances, glassware, etc.)

Procedure:

- Extraction:
 - Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in 2% sulfuric acid.
 - Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
 - Make the aqueous layer basic (pH 9-10) by adding ammonia solution.
 - Extract the liberated alkaloids with chloroform.
 - Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
- Chromatographic Purification:
 - Subject the crude alkaloid mixture to column chromatography on silica gel.
 - Elute the column with a gradient of chloroform-methanol with a small percentage of ammonia solution.
 - Monitor the fractions using Thin Layer Chromatography (TLC).
 - Combine the fractions containing **Trachelanthamine**.

- Further purify the combined fractions by repeated column chromatography or preparative TLC to obtain pure **Trachelanthamine**.
- Characterization:
 - Characterize the isolated compound using spectroscopic methods such as NMR (^1H and ^{13}C) and Mass Spectrometry to confirm its identity and purity.



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Caption: Experimental workflow for **Trachelanthamine** isolation.

Chemical Synthesis of Trachelanthamine

The chemical synthesis of **Trachelanthamine** involves the esterification of the necine base, trachelanthamidine, with the necic acid, trachelanthic acid. The synthesis of these precursors can be achieved through various stereoselective routes. The following represents a conceptual outline of a synthetic approach.

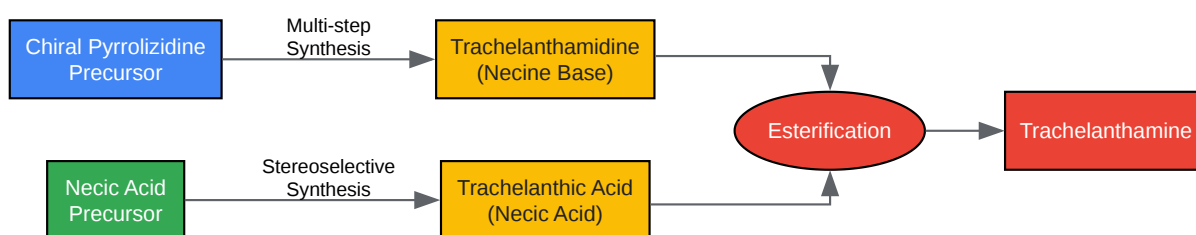
Materials:

- Protected pyrrolizidine core precursor
- Reagents for the introduction of the hydroxymethyl group
- Protected trachelanthic acid or a suitable precursor
- Coupling agents for esterification (e.g., DCC, EDC)
- Deprotection reagents
- Solvents and standard laboratory glassware

Conceptual Synthetic Steps:

- Synthesis of Trachelanthamidine (Necine Base):
 - Start from a suitable chiral precursor to establish the stereochemistry of the pyrrolizidine core.
 - Construct the bicyclic ring system through methods such as intramolecular cyclization.
 - Introduce the hydroxymethyl group at the C-1 position with the correct stereochemistry.
- Synthesis of Trachelanthic Acid (Necic Acid):
 - Employ stereoselective methods to synthesize the chiral dihydroxy acid from commercially available starting materials.
- Esterification:

- Couple the synthesized trachelanthamidine and trachelanthic acid using a suitable coupling agent to form the ester linkage.
- If protecting groups were used, perform a final deprotection step to yield **Trachelanthamine**.
- Purification:
 - Purify the final product using chromatographic techniques.



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Caption: Logical relationship in **Trachelanthamine** synthesis.

Biological Activity

Trachelanthamine has been reported to exhibit biological activity, with its hypotensive (blood pressure-lowering) effects being of particular interest.^[6] The mechanism of this hypotensive action is not fully elucidated but may involve interactions with the autonomic nervous system. Further research is needed to fully understand its pharmacological profile and potential therapeutic applications.

Conclusion

Trachelanthamine, a pyrrolizidine alkaloid discovered by G. P. Menshikov from *Trachelanthus korolkowii*, represents an interesting natural product with potential pharmacological activities. This guide has provided a detailed overview of its discovery, origin, biosynthesis, and methods for its isolation and synthesis. The compiled data and protocols offer a valuable resource for researchers and professionals engaged in the study and development of natural product-based

therapeutics. Further investigation into the specific mechanisms of its biological activities is warranted to explore its full therapeutic potential.

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